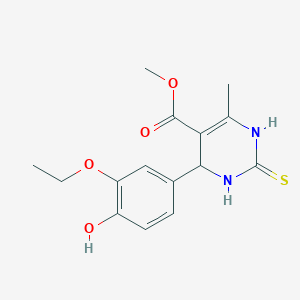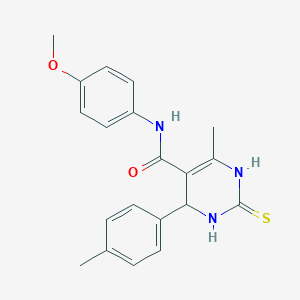![molecular formula C22H14BrN3O3 B243114 3-(4-BROMOPHENYL)-2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B243114.png)
3-(4-BROMOPHENYL)-2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-BROMOPHENYL)-2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-BROMOPHENYL)-2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method includes:
Starting Materials: 4-bromoaniline and 4-nitrobenzaldehyde.
Condensation Reaction: The initial step involves the condensation of 4-bromoaniline with 4-nitrobenzaldehyde to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst to form the quinazolinone core.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and vinyl groups.
Reduction: Reduction of the nitro group to an amine is a common reaction.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Products may include quinazolinone derivatives with oxidized phenyl or vinyl groups.
Reduction: The major product is the corresponding amine derivative.
Substitution: Substituted quinazolinone derivatives with various functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Quinazolinone derivatives are studied for their ability to inhibit various enzymes.
Antimicrobial Activity: Potential use as antimicrobial agents.
Medicine
Anticancer: Research into its potential as an anticancer agent due to its ability to interfere with cell proliferation.
Anti-inflammatory: Possible applications in treating inflammatory diseases.
Industry
Dye Synthesis: Used in the synthesis of dyes and pigments.
Pharmaceuticals: Intermediate in the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 3-(4-BROMOPHENYL)-2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE involves interaction with specific molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the quinazolinone core can interact with biological macromolecules, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Chloro-phenyl)-2-[2-(4-nitro-phenyl)-vinyl]-3H-quinazolin-4-one
- 3-(4-Methyl-phenyl)-2-[2-(4-nitro-phenyl)-vinyl]-3H-quinazolin-4-one
Uniqueness
The presence of the bromine atom in 3-(4-BROMOPHENYL)-2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE can influence its reactivity and biological activity compared to its chloro or methyl analogs. The bromine atom can participate in unique substitution reactions and may enhance the compound’s ability to interact with biological targets.
Eigenschaften
Molekularformel |
C22H14BrN3O3 |
|---|---|
Molekulargewicht |
448.3 g/mol |
IUPAC-Name |
3-(4-bromophenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4-one |
InChI |
InChI=1S/C22H14BrN3O3/c23-16-8-12-17(13-9-16)25-21(24-20-4-2-1-3-19(20)22(25)27)14-7-15-5-10-18(11-6-15)26(28)29/h1-14H/b14-7+ |
InChI-Schlüssel |
ZYMRYDVRRRCPJF-VGOFMYFVSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)/C=C/C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)Br |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)Br |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-phenyl-4,5-dihydro-1H-imidazo[4,5-g][2,1,3]benzoxadiazole](/img/structure/B243032.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(5-chloro-2-hydroxyanilino)ethylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B243033.png)
![(4E)-4-[[2-[4-(2-fluorobenzoyl)piperazin-1-yl]ethylamino]methylidene]-5-methyl-2-(4-nitrophenyl)pyrazol-3-one](/img/structure/B243034.png)
![2-[4-(dimethylamino)phenyl]-3-hydroxy-1H-cyclopenta[b]quinolin-1-one](/img/structure/B243036.png)
![2-[2-(4-chlorophenyl)-2-oxoethyl]-1(2H)-phthalazinone](/img/structure/B243041.png)
![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B243043.png)
![6-Amino-4-(4-bromo-2-thienyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B243071.png)
![6-Amino-4-(2,3-dichlorophenyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B243078.png)
![4,5-DIMETHYL 2-[1-(2,4-DICHLOROBENZOYL)-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B243081.png)




![4-[4-(dimethylamino)phenyl]-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B243089.png)
